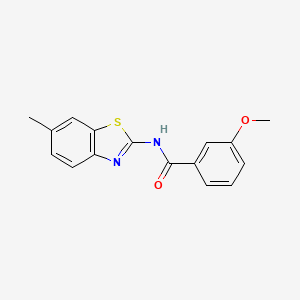

3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a benzothiazole derivative that has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Agents

A study focused on the synthesis of benzamide derivatives, identifying compounds with potential as antidiabetic agents. One such compound, structurally related to 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, showed promise for the treatment of diabetes mellitus due to its antihyperglycemic properties (Nomura et al., 1999).

Liquid Crystal Synthesis

Another study explored the synthesis of new liquid crystals with a benzothiazole core, highlighting the role of benzothiazole derivatives in creating materials with specific mesomorphic properties. These findings are relevant to materials science and the development of advanced display technologies (Ha et al., 2010).

Alzheimer's Disease Treatment

Research into the development of selective histone deacetylase 6 inhibitors utilized benzamide derivatives, demonstrating their potential in ameliorating Alzheimer's disease phenotypes. This highlights the therapeutic applications of benzamide compounds in neurodegenerative disease research (Lee et al., 2018).

Antimicrobial Activity

A study on novel benzothiazole derivatives revealed their synthesis and antimicrobial activity, indicating the usefulness of these compounds in developing new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant microbial strains (Badne et al., 2011).

Anti-inflammatory and Analgesic Agents

Benzamide compounds derived from visnaginone and khellinone were studied for their anti-inflammatory and analgesic properties. The research demonstrates the potential of benzamide derivatives as COX-1/COX-2 inhibitors, which could lead to the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Supramolecular Gelators

The role of methyl functionality and S⋯O interaction in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was investigated, contributing to the understanding of non-covalent interactions in supramolecular chemistry and the design of gel materials (Yadav & Ballabh, 2020).

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets and cause significant changes . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Compounds with similar structures have been shown to exhibit anti-tubercular activity, suggesting they may affect pathways related totuberculosis infection .

Result of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular effects .

Eigenschaften

IUPAC Name |

3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAULMPCRVFAFAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2744336.png)

![N'-(4-Ethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2744341.png)

![1-benzyl-7-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2744343.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2744347.png)

![N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide](/img/structure/B2744352.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2744354.png)